molecular formula C8H6ClFO2 B2992872 4-Chloro-2-fluoro-5-methylbenzoic acid CAS No. 177211-31-3

4-Chloro-2-fluoro-5-methylbenzoic acid

Cat. No.: B2992872
CAS No.: 177211-31-3
M. Wt: 188.58
InChI Key: ARXCVPPNQBQFTP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methylbenzoic acid (C₈H₅ClFO₂) is a halogenated benzoic acid derivative featuring chlorine (position 4), fluorine (position 2), and a methyl group (position 5) on the aromatic ring. This compound is commercially available and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis . Its structure combines electron-withdrawing halogens (Cl, F) and a weakly electron-donating methyl group, creating a unique electronic profile that influences reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-chloro-2-fluoro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXCVPPNQBQFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-5-methylbenzoic acid can be synthesized through various methods. One common method involves the selective substitution of aromatic compounds. For instance, it can be prepared by reacting 4-chloro-2-fluoro-5-methylbenzene with a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes. These processes may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

4-Chloro-2-fluoro-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The positions and types of substituents critically determine the physicochemical properties and applications of benzoic acid derivatives. Below is a comparative analysis:

Table 1: Substituent Effects and Key Properties
Compound Name Substituents (Positions) Molecular Weight pKa* (Estimated) Key Applications
4-Chloro-2-fluoro-5-methylbenzoic acid Cl (4), F (2), CH₃ (5) 218.59 ~2.8 Drug intermediates, Agrochemicals
4-Chloro-2-fluoro-5-nitrobenzoic acid Cl (4), F (2), NO₂ (5) 249.56 ~1.6 Heterocyclic synthesis
4-Chloro-2-fluoro-5-methoxybenzoic acid Cl (4), F (2), OCH₃ (5) 234.58 ~3.4 Organic synthesis, Drug discovery
2-Chloro-4-fluorobenzoic acid Cl (2), F (4) 174.56 ~2.5 Dyes, Agrochemicals

*Note: pKa values are estimated based on substituent electronic effects.

  • Electron-Withdrawing Groups (EWGs): The nitro group (–NO₂) in 4-chloro-2-fluoro-5-nitrobenzoic acid strongly enhances acidity (lower pKa) compared to the methyl group (–CH₃) in the target compound .
  • Electron-Donating Groups (EDGs): The methoxy group (–OCH₃) in 4-chloro-2-fluoro-5-methoxybenzoic acid reduces acidity (higher pKa) relative to the methyl variant .
4-Chloro-2-fluoro-5-nitrobenzoic Acid
  • Used as a multireactive building block for nitrogenous heterocycles (e.g., benzimidazoles, benzodiazepinediones) via polymer-supported synthesis. The nitro group facilitates reduction and cyclization reactions .
  • Limitations: Steric hindrance from the nitro group may impede formation of larger rings (e.g., 8-membered benzodiazocine) .
This compound
  • However, it lacks the redox-active nitro group, limiting its utility in cyclization pathways requiring nitro reduction .
4-Chloro-2-fluoro-5-methoxybenzoic Acid
  • The methoxy group enhances electron density on the ring, making it suitable for electrophilic substitution reactions. Its applications include synthesizing methoxy-containing drug candidates .

Research Findings and Limitations

  • Synthetic Routes: The target compound may require tailored protecting-group strategies due to the methyl group’s stability under acidic/basic conditions, unlike the nitro variant, which demands careful reduction .
  • Structural-Activity Relationships (SAR): Position 5 substituents significantly influence bioactivity. For example, –CH₃ may enhance target binding in kinase inhibitors compared to –OCH₃ or –NO₂.

Biological Activity

4-Chloro-2-fluoro-5-methylbenzoic acid is an aromatic carboxylic acid that has garnered attention for its diverse biological activities. This compound features halogen substitutions (chlorine and fluorine) and a methyl group, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C8H6ClFO2C_8H_6ClFO_2. Its structural characteristics include:

  • Chlorine atom at the 4-position
  • Fluorine atom at the 2-position
  • Methyl group at the 5-position

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, making it a candidate for further pharmacological studies. The compound may act as an inhibitor or activator depending on the specific biological context.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Enzyme Modulation

Studies have shown that this compound can modulate enzyme activity, particularly in pathways related to protein degradation. It has been observed to enhance the activity of cathepsins B and L, which are crucial for proteolytic processes in cells . Such modulation could have implications for developing anti-aging therapies by promoting cellular homeostasis.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that it may inhibit cell growth in certain types of cancer cells without inducing significant cytotoxicity in normal cells, highlighting its potential as a selective anticancer agent .

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of benzoic acid derivatives, this compound was found to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.

Evaluation of Enzyme Activity

A detailed investigation into the enzyme-modulating effects of this compound revealed that it significantly activates the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. These findings suggest that it could be developed as a therapeutic agent targeting age-related diseases where protein aggregation is a concern .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AntimicrobialEffective against multiple bacterial strains
Enzyme ActivationEnhances cathepsins B and L activity
CytotoxicitySelectively inhibits cancer cell growth

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